molecular formula C9H10INO4S B13869924 3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid CAS No. 827579-83-9

3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid

Cat. No.: B13869924
CAS No.: 827579-83-9
M. Wt: 355.15 g/mol
InChI Key: LJSQRACZNIMPDY-UHFFFAOYSA-N
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Description

3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid is an organic compound that features an iodine atom, a methanesulfonyl group, and a methylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The methanesulfonyl and methylamino groups are then introduced through subsequent reactions. Common reagents used in these steps include iodine, methanesulfonyl chloride, and methylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and methanesulfonyl group can participate in various binding interactions, while the methylamino group can influence the compound’s overall reactivity and stability. These interactions can modulate biological pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-(methylsulfonyl)benzoic acid: Similar structure but lacks the methylamino group.

    4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an iodine atom and a methanesulfonyl group but has a different core structure.

Uniqueness

3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid is unique due to the presence of both the methanesulfonyl and methylamino groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

827579-83-9

Molecular Formula

C9H10INO4S

Molecular Weight

355.15 g/mol

IUPAC Name

3-iodo-5-[methyl(methylsulfonyl)amino]benzoic acid

InChI

InChI=1S/C9H10INO4S/c1-11(16(2,14)15)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)

InChI Key

LJSQRACZNIMPDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC(=C1)C(=O)O)I)S(=O)(=O)C

Origin of Product

United States

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